Anabasine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

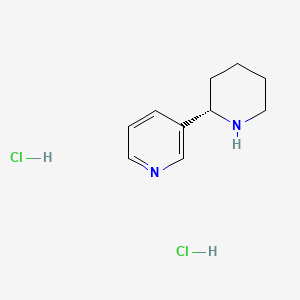

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(2S)-piperidin-2-yl]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8,10,12H,1-2,5,7H2;2*1H/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAXNODSVITPGV-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185782 | |

| Record name | Anabasine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31945-06-9 | |

| Record name | Anabasine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031945069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anabasine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANABASINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I47666V43D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anabasine Dihydrochloride: A Technical Guide to its Mechanism of Action on Nicotinic Acetylcholine Receptors (nAChRs)

An in-depth technical guide by a Senior Application Scientist

Executive Summary

Anabasine, a naturally occurring tobacco alkaloid and structural isomer of nicotine, functions as a subtype-selective agonist at nicotinic acetylcholine receptors (nAChRs).[1] Unlike nicotine, which is a potent agonist at α4β2* nAChRs, anabasine displays a distinct pharmacological profile. It acts as a high-affinity full agonist at the homomeric α7 nAChR subtype, while functioning as a low-affinity partial agonist at heteromeric α4β2 nAChRs.[2][3][4] This guide provides a detailed examination of the molecular interactions, subtype-specific functional outcomes, and key experimental methodologies used to characterize the mechanism of action of anabasine dihydrochloride on nAChRs. We will explore the structural basis for its binding, the causality behind its differential efficacy at various receptor subtypes, and provide validated protocols for its study, positioning anabasine as a critical tool for nAChR research and a lead compound for therapeutic development.

Introduction to Anabasine and Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems. Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine and anabasine, leads to a conformational change that opens a central ion channel, resulting in cation influx and neuronal depolarization.

Anabasine is a pyridine and piperidine alkaloid found in trace amounts in Nicotiana species.[1] Its chemical similarity to nicotine has prompted extensive investigation into its pharmacological properties. However, subtle structural differences confer a unique mechanism of action that is highly dependent on the specific subunit composition of the nAChR pentamer. Understanding this mechanism is crucial for researchers leveraging anabasine as a pharmacological probe and for drug development professionals exploring nAChR subtypes as therapeutic targets for cognitive disorders and addiction.[5][6]

Molecular Pharmacology of the Anabasine-nAChR Interaction

The interaction of anabasine with nAChRs is a multi-step process governed by its chemical structure and the specific microenvironment of the receptor's binding pocket.

The Orthosteric Binding Site

The agonist binding site on nAChRs is located at the interface between two adjacent subunits. The "principal" component, typically an α subunit (e.g., α4, α7), forms an aromatic "box" of amino acid residues that engage the cationic head of the ligand through a cation-π interaction.[7] The "complementary" component, provided by the adjacent subunit (e.g., β2, or another α7), contributes to binding primarily through hydrogen bond interactions with the ligand's hydrogen bond acceptor (the pyridine nitrogen in anabasine).[7]

The Pharmacologically Active Form of Anabasine

Under physiological pH, anabasine exists in a dynamic equilibrium between three forms: a cyclic imine, an open-chain ammonium-ketone, and a cyclic iminium monocation.[8] Experimental evidence strongly indicates that the monocationic cyclic iminium is the form that avidly binds to and activates nAChRs.[8][9][10] This was determined by synthesizing stable analogs of each form and testing their activity; only the analog representing the cyclic iminium displayed potencies and binding affinities comparable to anabasine itself.[8][10] This finding is critical for experimental design, as pH can influence the concentration of the active species.

Caption: Hypothetical binding of anabasine to the nAChR orthosteric site.

Subtype Selectivity and Functional Profile

Anabasine's defining characteristic is its differential activity across nAChR subtypes. This selectivity is the foundation of its utility as a research tool and therapeutic lead.

α7 nAChR: Full Agonism

Anabasine is a potent and full agonist at the α7 nAChR subtype.[3][11] Studies using Xenopus oocytes expressing homomeric α7 receptors show that while nicotine acts as a partial agonist, anabasine can elicit a maximal response equivalent to that of the endogenous agonist, acetylcholine.[2] It exhibits a high binding affinity for this subtype, with reported Ki values as low as 0.058 μM.[12] The α7 nAChR is densely expressed in brain regions associated with learning and memory, such as the hippocampus, making anabasine's potent agonism at this site a subject of intense research for treating cognitive deficits.[3][5]

α4β2 nAChR: Partial Agonism

In stark contrast to its effects on α7 receptors, anabasine is a partial agonist with significantly lower affinity and efficacy at α4β2 nAChRs compared to nicotine.[2][3] Binding studies confirm a lower affinity, with a reported Ki of 0.26 μM.[12] This partial agonism means that even at saturating concentrations, anabasine cannot activate the α4β2 receptor to the same maximal level as a full agonist. This property is significant because the α4β2 subtype is central to the rewarding and addictive properties of nicotine.[4] Computational studies have correlated the binding affinity of nicotinoids at the α4β2 receptor with their addictive potential.[13][14]

Muscle and Autonomic nAChRs

Anabasine is a potent agonist at fetal muscle-type nAChRs, inducing depolarization with an EC50 of 0.7 μM in TE671 cells.[15][16] At higher concentrations, it can also act as an ion channel blocker for the muscle-type receptor.[2] In the autonomic nervous system, it is roughly equipotent with nicotine at sympathetic ganglia receptors but less potent at parasympathetic ganglia receptors, suggesting differential subunit compositions in these tissues.[2]

Data Summary

| Receptor Subtype | Anabasine Action | Binding Affinity (Ki) | Functional Potency (EC50) / Efficacy | Reference(s) |

| Rat α7 | Full Agonist | 0.058 µM | Full efficacy (vs. ACh) | [2][12] |

| Rat α4β2 | Partial Agonist | 0.26 µM | Partial efficacy (vs. Nicotine) | [2][12] |

| Fish Skeletal Muscle | Agonist / Blocker | 7.2 µM | - | [12] |

| Human Fetal Muscle | Agonist | - | 0.7 µM | [15][16] |

Methodologies for Characterizing Anabasine-nAChR Interactions

A comprehensive understanding of anabasine's mechanism of action requires a combination of binding and functional assays. The choice of methodology is driven by the specific question being addressed, from determining binding affinity to quantifying functional efficacy.

Protocol 1: Radioligand Competition Binding Assay for α7 nAChRs

Causality: This protocol is designed to determine the binding affinity (Ki) of anabasine for the α7 nAChR. It relies on the principle of competitive displacement of a high-affinity radiolabeled antagonist, [¹²⁵I]α-bungarotoxin, from the receptor by the unlabeled test compound (anabasine). The resulting IC50 value is converted to a Ki using the Cheng-Prusoff equation, providing a quantitative measure of affinity.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat brain tissue or cultured cells expressing α7 nAChRs (e.g., TE671) in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).[10]

-

Assay Setup: In a 96-well plate, add membrane preparations (e.g., 200 µg protein), a fixed concentration of [¹²⁵I]α-bungarotoxin (e.g., 0.5 nM), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).[10]

-

Nonspecific Binding: In a parallel set of wells, determine nonspecific binding by adding a saturating concentration of a known non-radioactive ligand (e.g., 1 µM nicotine or unlabeled α-bungarotoxin) in place of anabasine.

-

Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 3 hours at 37°C for α7 nAChRs).[10]

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials and measure the radioactivity using a gamma counter.

-

Data Analysis: Subtract nonspecific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of anabasine. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

References

- 1. Anabasine - Wikipedia [en.wikipedia.org]

- 2. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rndsystems.com [rndsystems.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Discovery and Historical Context of Anabasine

Abstract

This guide provides a comprehensive technical overview of the discovery and historical context of anabasine, a pyridine alkaloid with significant toxicological and pharmacological properties. We will trace its journey from initial isolation in the Soviet Union to its independent discovery in the Americas, detailing the chemical detective work that elucidated its structure and the race to achieve its synthesis. This document explores the causality behind the experimental choices of the time, grounding the narrative in the scientific milieu of the early 20th century. Intended for researchers, scientists, and drug development professionals, this guide synthesizes historical accounts with modern understanding to offer a complete picture of anabasine's enduring relevance as an insecticide, a teratogen, and a molecular scaffold for new therapeutic agents.

Introduction: The Age of Alkaloids

The early 20th century was a fervent period for natural product chemistry. Alkaloids—naturally occurring organic compounds containing at least one nitrogen atom—were at the forefront of this exploration. Following the isolation of morphine in the early 1800s, chemists were in a race to isolate and characterize these potent, biologically active molecules from plant sources. By the 1920s, the fundamental techniques of extraction, purification, and elemental analysis were well-established, yet the determination of complex molecular structures remained a formidable challenge, relying on painstaking chemical degradation and clever inference. It was in this environment of intense scientific inquiry that anabasine emerged from a hardy, leafless shrub in the steppes of Central Asia.

Chapter 1: A Discovery from the Steppes: Isolation from Anabasis aphylla

The story of anabasine begins with the systematic investigation of the flora of the Soviet Union. The alkaloid was first isolated in 1931 by Soviet chemists A. P. Orekhov and G. P. Men'shikov from the plant Anabasis aphylla L.[1][2]. This resilient, many-branched shrub is native to the arid regions surrounding the Caspian Sea and Central Asia[2]. Known locally for its toxicity, the plant was a prime candidate for containing potent bioactive compounds.

The choice to investigate Anabasis aphylla was likely driven by a combination of ethnobotanical knowledge and a systematic government-led effort to identify domestic sources of valuable chemicals, including potential medicines and pesticides[2][3].

Experimental Protocol: Historical Alkaloid Extraction

While the precise, unpublished laboratory notes of Orekhov and Men'shikov are not readily accessible, a probable workflow for the isolation of a volatile, basic alkaloid like anabasine can be reconstructed based on the common practices of the era. The process would have been a self-validating system, where the success of each step was confirmed by the increasing purity and characteristic reactions of the final product.

Step 1: Material Preparation & Pulverization

-

Action: Aerial parts of Anabasis aphylla were harvested, dried, and ground into a fine powder.

-

Causality: Increasing the surface area of the plant material is critical for efficient solvent extraction of the target alkaloids.

Step 2: Basification and Extraction

-

Action: The powdered plant material was moistened with a solution of sodium carbonate or ammonia. This slurry was then subjected to exhaustive extraction with an organic solvent like diethyl ether or chloroform.

-

Causality: Anabasine, like most alkaloids, exists as a salt in the plant's acidic vacuole. Basification converts the alkaloid salt into its free base form, which is soluble in nonpolar organic solvents, allowing it to be separated from the bulk of the plant matrix.

Step 3: Acidic Back-Extraction

-

Action: The organic solvent containing the crude alkaloid mixture was shaken vigorously with a dilute aqueous acid (e.g., 5% sulfuric or hydrochloric acid). The aqueous layer was collected.

-

Causality: This step reverses the process. The free base alkaloid is protonated by the acid, forming a water-soluble salt. This efficiently transfers the alkaloid into the aqueous phase, leaving behind many non-basic, lipid-soluble impurities in the organic layer. This acid-base manipulation is a classic and highly effective purification technique for alkaloids.

Step 4: Liberation and Final Extraction

-

Action: The acidic aqueous solution was again made strongly basic with sodium hydroxide. This liberated the anabasine free base, which often separated as an oily layer. This was then re-extracted back into a fresh portion of diethyl ether.

-

Causality: This step serves to concentrate the alkaloid and remove any acid-soluble impurities.

Step 5: Distillation

-

Action: The final ether extract was dried, and the solvent was evaporated. The resulting crude anabasine oil was purified by vacuum distillation.

-

Causality: Anabasine is a liquid at room temperature.[4] Vacuum distillation was the definitive method for purifying such compounds, separating the target molecule based on its boiling point under reduced pressure, which prevents thermal degradation.

Caption: Fig. 1: Reconstructed workflow for anabasine isolation (c. 1931).

Chapter 2: A Tale of Two Continents: Structural Elucidation

While Orekhov was characterizing his new alkaloid in the USSR, a parallel discovery was unfolding in the United States. In 1930, chemist C. R. Smith synthesized the compound and by 1935, had isolated the same molecule from tree tobacco (Nicotiana glauca), a plant native to South America.[5][6] Unaware of the Soviet work, Smith's group named their discovery "neonicotine" due to its chemical similarity to nicotine; both are pyridine alkaloids.[5]

The definitive structural elucidation, however, was accomplished by the masterful Austrian chemist Ernst Späth. Späth was a titan in the field of alkaloid chemistry, renowned for his meticulous degradation experiments that broke down complex molecules into smaller, identifiable fragments.

The key pieces of evidence that led to the correct structure of anabasine [3-(2-Piperidinyl)pyridine] were:

-

Molecular Formula: Elemental analysis and molecular weight determination established the formula as C₁₀H₁₄N₂.[5] This immediately showed it to be an isomer of nicotine.

-

Oxidation: Strong oxidation of anabasine with chromic acid yielded nicotinic acid (pyridine-3-carboxylic acid). This was a crucial finding, proving that anabasine contained a pyridine ring substituted at the 3-position, just like nicotine.[7]

-

Dehydrogenation: Catalytic dehydrogenation of anabasine over palladium yielded a compound identified as 2,3'-bipyridyl. This experiment was the linchpin. It demonstrated that the second nitrogen-containing ring was a piperidine ring (a saturated six-membered ring) and that it was attached to the pyridine ring's 3-position via its own 2-position.

-

Synthesis: The final, irrefutable proof came from synthesis. Späth and others successfully synthesized 3-(2-Piperidinyl)pyridine, and the synthetic product was shown to be identical to the natural anabasine isolated from Anabasis aphylla and the "neonicotine" from Nicotiana glauca.[5]

Caption: Fig. 2: Logical flow of anabasine's structural elucidation.

Chapter 3: The Race for Synthesis

The first total synthesis of anabaseine, a related compound, was achieved by Späth and Mamoli in 1936.[8] The synthesis of anabasine itself followed routes that confirmed its structure. A common historical synthetic approach involved the condensation of N-benzoyl-2-piperidone with ethyl nicotinate, followed by hydrolysis, decarboxylation, and reduction. More modern and efficient enantioselective syntheses have since been developed to produce specific optical isomers for pharmacological studies.[9]

Chapter 4: Early Pharmacological Profile and Applications

From its very discovery, anabasine's potent biological activity was evident. Its structural similarity to nicotine correctly suggested that it would act on the nervous system.

Insecticidal Use

The most significant historical application of anabasine was as an insecticide.[1][6] Anabasine sulfate was produced on a large scale and widely used in the former Soviet Union to control agricultural pests, a practice that continued until the 1970s.[3][5] Its mechanism of action, like nicotine's, is the agonism of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[5][10] This leads to overstimulation, paralysis, and death. Anabasine proved to be a potent, broad-spectrum, non-persistent botanical insecticide.[5][11]

Toxicology and Teratogenicity

Anabasine is a potent neurotoxin in vertebrates, including humans.[4] Its acute toxicity is similar to or greater than that of nicotine.[4][11] Poisoning can occur from ingestion of Nicotiana glauca leaves, leading to severe symptoms including nausea, respiratory depression, and potentially death by cardiac arrest.[4][6]

A critical aspect of anabasine's toxicological profile, particularly for drug development professionals, is its teratogenicity. Ingestion of N. glauca by livestock during gestation is known to cause birth defects, such as cleft palate and arthrogryposis (multiple joint contractures).[4][6] This teratogenic effect is a major red flag and highlights the need for careful toxicological screening of any anabasine-derived compounds.

| Compound | LD₅₀ (Intravenous, mice) | Primary Mechanism of Action | Known Teratogen (Livestock) |

| Anabasine | 11-16 mg/kg[6] | nAChR Agonist[6][10] | Yes[4][6] |

| Nicotine | ~0.3-0.8 mg/kg | nAChR Agonist | Yes |

| Nornicotine | Data varies | nAChR Agonist | Yes |

Table 1: Comparative Toxicology of Anabasine and Related Tobacco Alkaloids.

Chapter 5: Modern Context and Enduring Relevance

Despite its toxicity, anabasine's unique structure continues to interest scientists. It is present in trace amounts in tobacco smoke and can be used as a specific biomarker for tobacco use, as it is not a metabolite of nicotine.[6][12] This is particularly useful for verifying abstinence in individuals using nicotine replacement therapy.[12]

Furthermore, the anabasine scaffold has served as a template for the synthesis of new chemical entities. Derivatives have been explored as selective α7 nAChR agonists, which are targets for cognitive enhancement in conditions like Alzheimer's disease and schizophrenia.[4] This demonstrates the classic path in drug development: a toxic natural product, once understood, can be modified to create safer, more specific therapeutic agents. The biosynthesis of anabasine, involving the coupling of a lysine-derived piperidine ring with a nicotinic acid-derived pyridine ring, has also been a subject of detailed study.[4][13]

Conclusion

The history of anabasine is a microcosm of 20th-century natural product chemistry. Its discovery was a product of systematic botanical screening, its structural elucidation a triumph of classical chemical degradation and logic, and its primary application a reflection of the need for effective pesticides before the advent of modern synthetic chemistry. Today, while its use as an insecticide is obsolete in most parts of the world, anabasine's legacy persists.[11][14] It serves as a potent reminder of the toxic potential of natural compounds and stands as a valuable molecular scaffold, offering enduring possibilities for the development of novel therapeutics targeting the nicotinic acetylcholine receptor system.

References

- 1. acs.org [acs.org]

- 2. Anabasis aphylla - Wikipedia [en.wikipedia.org]

- 3. Anabasis (plant) - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Anabasine - Wikipedia [en.wikipedia.org]

- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 8. acs.org [acs.org]

- 9. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Anabasine - Hazardous Agents | Haz-Map [haz-map.com]

- 12. Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Anabasine [sitem.herts.ac.uk]

An In-Depth Technical Guide to the Natural Sources and Extraction Methods of Anabasine

Introduction

Anabasine is a pyridine and piperidine alkaloid, structurally isomeric to nicotine, with the chemical formula C₁₀H₁₄N₂.[1][2] This compound is of significant interest to researchers in pharmacology, toxicology, and drug development due to its potent activity as a nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3] Historically used as an insecticide, its derivatives are now being explored for potential therapeutic applications, including as analgesics and cognitive enhancers.[1] Furthermore, anabasine serves as a reliable biomarker for exposure to tobacco smoke, as it is present in trace amounts in tobacco products.[1][2] This guide provides a comprehensive overview of the principal natural sources of anabasine and details the methodologies for its extraction and purification, aimed at professionals in the scientific and drug development fields.

Chemical Profile of Anabasine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂ | [1] |

| Molar Mass | 162.23 g/mol | [4] |

| Appearance | Colorless to yellow liquid; darkens on exposure to air | [4] |

| Boiling Point | 270-272 °C | [4] |

| Solubility in Water | Highly soluble (up to 1000 mg/mL at 25 °C) | [1][3] |

| pKa | 11.00 | [4] |

| logP (pH 7.2) | 0.97 | [4] |

Part 1: Principal Natural Sources and Biosynthesis

Key Botanical Sources

Anabasine is predominantly found in two plant species, often in significant concentrations:

-

Anabasis aphylla : This shrub, native to Central Asia, is the most prominent source of anabasine. The alkaloid content in the dried aerial parts of A. aphylla can range from 1-2%, with some reports indicating up to 2.6% of the dry weight.[1][4]

-

Nicotiana glauca (Tree Tobacco) : Native to South America but now widely naturalized, N. glauca is another major source of anabasine.[1][5] The concentration in its leaves can be substantial, with studies reporting values around 1.3% of the dried plant material.[6]

While these are the primary sources, anabasine also occurs as a minor alkaloid in other Nicotiana species, including the common tobacco plant, Nicotiana tabacum.[1][2]

Biosynthesis Pathway

The biosynthesis of anabasine is closely related to that of nicotine. The pathway involves the condensation of a pyridine ring, derived from nicotinic acid, with a piperidine ring.[1][7] The piperidine ring is formed from the amino acid lysine via the intermediate Δ¹-piperideine.[1][7] This synthesis primarily occurs in the roots of the plant, after which the alkaloid is translocated to the leaves.[1]

Part 2: Extraction Methodologies

The extraction of anabasine from plant matrices leverages its chemical properties, particularly its basicity and solubility.[8] As an alkaloid, anabasine exists in plants as a salt of various organic acids.[9] Extraction protocols are designed to convert this salt form into the free base, which has different solubility characteristics, thereby enabling its separation from other plant constituents.

Foundational Principle: Acid-Base Extraction

The core of classical alkaloid extraction relies on pH-dependent solubility.[8]

-

In acidic conditions (low pH) , the nitrogen atoms in the anabasine molecule become protonated, forming a salt. This salt form is soluble in polar solvents like water and alcohol.[8][10]

-

In alkaline conditions (high pH) , the anabasine salt is converted to its free base form. The free base is significantly more soluble in non-polar organic solvents (e.g., chloroform, ether, dichloromethane) and less soluble in water.[8][11]

This differential solubility is the key to separating anabasine from the bulk of the plant material.

Caption: Fig 1. Principle of pH-dependent alkaloid extraction.

Classical Solvent Extraction: The Stas-Otto Method

This widely used method is a robust technique for isolating alkaloids.[10][11] The causality behind each step is critical for achieving high purity and yield.

Detailed Protocol:

-

Sample Preparation :

-

Action : Dry the plant material (leaves and stems of N. glauca or A. aphylla) at 40-50°C to a constant weight. Grind the dried material into a moderately coarse powder (e.g., 20-40 mesh).[9][12]

-

Rationale : Drying prevents enzymatic degradation and microbial growth. Grinding increases the surface area, facilitating efficient solvent penetration into the plant cells.[12] If the material is rich in lipids, a pre-extraction with a non-polar solvent like n-hexane is performed to remove fats that could interfere with subsequent steps.[12]

-

-

Liberation of the Free Base :

-

Action : Moisten the powdered plant material with an alkaline solution, such as 10% ammonia (NH₄OH) or calcium hydroxide (lime), to form a paste.[10][11]

-

Rationale : The alkali converts the anabasine salts present in the plant tissue into the free alkaloidal base.[9][11] This is essential for its subsequent extraction into an organic solvent.

-

-

Extraction with Organic Solvent :

-

Action : Pack the alkalized plant material into a Soxhlet apparatus and extract continuously with a suitable organic solvent like chloroform, ether, or dichloromethane for 6-8 hours.[12]

-

Rationale : The free base is soluble in these solvents. Continuous extraction in a Soxhlet apparatus ensures that the plant material is repeatedly exposed to fresh solvent, maximizing the extraction efficiency.

-

-

Acidic Aqueous Extraction (Purification Step 1) :

-

Action : Concentrate the organic extract under reduced pressure. Resuspend the residue in the organic solvent and transfer it to a separatory funnel. Extract this solution several times with a dilute acid, such as 2% sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[9]

-

Rationale : This step transfers the anabasine back into an aqueous phase. The acidic solution protonates the anabasine, forming a water-soluble salt. Many non-basic impurities (like pigments and lipids) remain in the organic layer, which is then discarded.[11]

-

-

Re-liberation and Final Extraction (Purification Step 2) :

-

Action : Combine the acidic aqueous extracts. Make this solution alkaline by slowly adding a base (e.g., concentrated NH₄OH) until the pH is >10. The anabasine will precipitate or form an oily layer. Extract this alkaline solution multiple times with an immiscible organic solvent (e.g., chloroform).[11]

-

Rationale : This step converts the anabasine salt back to its free base form, which is then extracted into the fresh organic solvent, leaving behind water-soluble impurities.

-

-

Final Processing :

-

Action : Combine the final organic extracts. Dry the solution over anhydrous sodium sulfate to remove residual water. Filter and evaporate the solvent under vacuum to yield crude anabasine.[9]

-

Rationale : Removal of water is crucial before evaporation to prevent hydrolysis and to obtain a pure, solvent-free product.

-

Caption: Fig 2. General workflow for solvent extraction of Anabasine.

Modern and Green Extraction Techniques

While effective, classical solvent extraction can be time-consuming and uses large volumes of organic solvents. Modern techniques offer improvements in efficiency, speed, and environmental impact.

Ultrasound-Assisted Extraction (UAE)

-

Principle : UAE utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing solvent penetration and mass transfer.[13][14][15] This leads to higher extraction efficiency in a shorter time and at lower temperatures.[16]

-

Advantages : Reduced extraction time and solvent consumption, increased yield, and suitability for heat-sensitive compounds.[15][16]

-

Typical Parameters : An ethanol-water mixture is often used as the solvent. Key parameters to optimize include temperature (30-70°C), time (15-45 min), solvent-to-solid ratio, and ethanol concentration.[14]

Supercritical Fluid Extraction (SFE)

-

Principle : SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Above its critical temperature (31°C) and pressure (74 bar), CO₂ exhibits properties of both a liquid and a gas. It has low viscosity and high diffusivity, allowing it to penetrate the plant matrix efficiently, while its solvating power can be tuned by adjusting pressure and temperature.[17]

-

Advantages : SFE is considered a green technology because CO₂ is non-toxic, non-flammable, and easily removed from the final product by simple depressurization, leaving no solvent residue. It offers high selectivity for non-polar to moderately polar compounds.

-

Application to Anabasine : While CO₂ is non-polar, its polarity can be increased by adding a co-solvent (modifier) like ethanol or methanol, making it suitable for extracting moderately polar alkaloids like anabasine.

Comparative Analysis of Extraction Methods

| Method | Principle | Advantages | Disadvantages |

| Classical Solvent Extraction | pH-dependent differential solubility in immiscible solvents.[11] | Robust, well-established, requires basic laboratory equipment. | Time-consuming, large solvent volumes required, potential for thermal degradation. |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances cell disruption and mass transfer.[14][15] | Fast, efficient, reduced solvent and energy consumption, good for thermolabile compounds.[16][18] | Potential for free radical formation, scalability can be challenging. |

| Supercritical Fluid Extraction (SFE) | Tunable solvating power of a fluid above its critical point (e.g., CO₂).[19] | "Green" method, no solvent residue, high selectivity, fast extraction. | High initial equipment cost, may require co-solvents for polar compounds.[17] |

Part 3: Purification and Analysis

Crude anabasine extracts typically require further purification to isolate the compound to a high degree of purity required for research and development.

Purification Techniques

-

Chromatography : Column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are the most effective methods for purifying anabasine from minor alkaloids and other co-extracted impurities.[9] Reversed-phase HPLC using a C18 column is commonly employed.[20][21]

Analytical Characterization

The identity and purity of the extracted anabasine must be confirmed using analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful tool for both qualitative and quantitative analysis of volatile alkaloids like anabasine.[20][22] The mass spectrum provides a molecular fingerprint for definitive identification.[22]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS offers high sensitivity and specificity for quantifying anabasine in complex matrices, such as biological fluids or crude plant extracts.[23][24][25][26] It is the gold standard for trace-level analysis.[21]

Conclusion and Future Outlook

Anabasine remains a molecule of high interest due to its distinct pharmacological profile. The primary botanical sources, Anabasis aphylla and Nicotiana glauca, provide a reliable and concentrated supply. While traditional acid-base solvent extraction is a time-tested and effective method, modern green chemistry approaches like Ultrasound-Assisted Extraction and Supercritical Fluid Extraction offer significant advantages in terms of efficiency, speed, and environmental sustainability. The choice of extraction method will depend on the desired scale, purity requirements, and available resources. As research into the therapeutic potential of anabasine and its derivatives continues, the development of optimized, scalable, and sustainable extraction and purification protocols will be paramount.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Anabasine - Wikipedia [en.wikipedia.org]

- 3. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acute respiratory failure due to Nicotiana glauca ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of Ultrasound-Assisted Extraction of Some Bioactive Compounds from Tobacco Waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Supercritical Fluid Extraction Kinetics of Cherry Seed Oil: Kinetics Modeling and ANN Optimization [mdpi.com]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. mdpi.com [mdpi.com]

- 20. hrcak.srce.hr [hrcak.srce.hr]

- 21. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. sdiarticle4.com [sdiarticle4.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Anabasine Dihydrochloride for Nicotinic Acetylcholine Receptor Subtypes

This guide provides a detailed exploration of the binding and functional characteristics of anabasine dihydrochloride at various nicotinic acetylcholine receptor (nAChR) subtypes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key binding affinity data, elucidates the underlying experimental methodologies, and offers insights into the functional consequences of these interactions.

Introduction: Anabasine as a Nicotinic Ligand

Anabasine, a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, is a structural isomer of nicotine and a notable agonist at nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[2][3] The diverse family of nAChRs, formed by various combinations of α and β subunits, presents a spectrum of pharmacological profiles. Anabasine exhibits a distinct pattern of affinity and efficacy across these subtypes, making it a valuable pharmacological tool and a subject of interest for therapeutic development. This guide will delve into the specifics of its interaction with key nAChR subtypes, including the α4β2 and α7 receptors.

Binding Affinity Profile of Anabasine at nAChR Subtypes

The interaction of anabasine with nAChR subtypes is characterized by its binding affinity (Ki), concentration for 50% inhibition (IC50), and effective concentration for 50% of maximal response (EC50). Anabasine generally demonstrates a higher affinity for the α7 subtype compared to the α4β2 subtype.[4] It acts as a full agonist at α7 nAChRs while functioning as a partial agonist at α4β2 nAChRs.[4]

| Receptor Subtype | Ligand | Parameter | Value (µM) | Species/System | Reference(s) |

| α7 | (+)-Anabasine | Ki | 0.058 | Rat | |

| α4β2 | (+)-Anabasine | Ki | 0.26 | Rat | |

| α4β2 | Anabasine | EC50 | 0.9 | Human (CHO cells) | [5] |

| Muscle-type | (+)-Anabasine | Ki | 7.2 | Fish | |

| Muscle-type | Anabasine | EC50 | 0.7 | Human (TE671 cells) | [6] |

Note: The dihydrochloride salt form of anabasine is typically used in experimental settings to ensure solubility in aqueous buffers. The binding data presented reflects the activity of the anabasine cation.

Methodologies for Determining Binding Affinity and Functionality

The characterization of anabasine's interaction with nAChRs relies on robust experimental techniques. Radioligand binding assays and two-electrode voltage clamp electrophysiology are two cornerstone methodologies in this field.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for quantifying the affinity of a ligand for a receptor.[7] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of this radioligand can be displaced by an unlabeled ligand (in this case, anabasine), allowing for the determination of the unlabeled ligand's binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Assay Setup:

-

A constant concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2 or [¹²⁵I]α-bungarotoxin for α7 nAChRs) is used.[9][10]

-

Increasing concentrations of unlabeled this compound are added to a series of assay tubes or plates.

-

Control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known nAChR ligand) are included.[7]

-

-

Incubation:

-

The prepared membranes are added to the assay tubes/plates.

-

The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.[8]

-

-

Separation and Quantification:

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.[7]

-

The data are plotted as the percentage of specific binding versus the logarithm of the anabasine concentration.

-

A non-linear regression analysis is used to determine the IC50 value.

-

The inhibitor constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]

-

Diagram of Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

To assess the functional activity of anabasine (i.e., whether it is an agonist, antagonist, or partial agonist) and to determine its potency (EC50), electrophysiological techniques are employed. The two-electrode voltage clamp (TEVC) method is particularly well-suited for studying ligand-gated ion channels expressed in large cells like Xenopus oocytes.[11][12][13][14]

Experimental Protocol: TEVC in Xenopus Oocytes

-

Oocyte Preparation and Receptor Expression:

-

Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA encoding the specific nAChR subunits of interest is injected into the oocytes.

-

The oocytes are incubated for several days to allow for receptor expression on the cell membrane.[11]

-

-

TEVC Setup:

-

An oocyte expressing the target nAChR is placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.[12][14]

-

A feedback amplifier maintains the oocyte's membrane potential at a constant holding potential (e.g., -70 mV).[13]

-

-

Drug Application and Data Acquisition:

-

A baseline current is recorded.

-

This compound at various concentrations is applied to the oocyte via the perfusion system.

-

The binding of anabasine to the nAChRs causes the ion channel to open, resulting in an inward current of cations.[2]

-

This current is measured by the TEVC setup.

-

-

Data Analysis:

-

The peak current response at each anabasine concentration is measured.

-

The data are normalized to the maximum response and plotted as a dose-response curve.

-

Non-linear regression is used to fit the data and determine the EC50 value and the maximum efficacy (Emax) relative to a full agonist like acetylcholine.

-

nAChR Signaling Pathway

The binding of an agonist like anabasine to a nAChR initiates a cascade of events. The canonical pathway involves the direct influx of cations, leading to membrane depolarization.

Diagram of Nicotinic Acetylcholine Receptor Signaling

Caption: Agonist-induced nAChR signaling pathway.

In addition to this direct ionotropic signaling, nAChRs, particularly the α7 subtype, can also engage in metabotropic signaling, influencing intracellular calcium levels and modulating other signaling cascades.

Conclusion and Future Directions

This compound serves as a valuable pharmacological probe for the study of nicotinic acetylcholine receptors due to its subtype-selective binding affinities and functional activities. Its higher affinity and full agonism at α7 nAChRs, coupled with its partial agonism at α4β2 nAChRs, provide a unique profile for dissecting the roles of these receptor subtypes in various physiological and pathological processes.[4] The methodologies outlined in this guide represent the standard for characterizing such ligand-receptor interactions, ensuring data integrity and reproducibility. Future research may focus on leveraging the distinct pharmacological profile of anabasine and its derivatives to develop novel therapeutics for neurological and psychiatric disorders where nAChR modulation is a key strategy.

References

- 1. Anabasine - Wikipedia [en.wikipedia.org]

- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 4. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anabasine - Ace Therapeutics [acetherapeutics.com]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 14. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

Anabasine: A Technical Guide to In Vivo Pharmacokinetics and Metabolism

An in-depth technical guide by a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Situating Anabasine in Modern Research

Anabasine is a pyridine and piperidine alkaloid, structurally isomeric to the more extensively studied nicotine.[1] Found in plants of the Nicotiana genus, particularly tree tobacco (Nicotiana glauca), it is also a minor alkaloid in common tobacco (Nicotiana tabacum).[1][2] While historically used as an insecticide, anabasine is gaining renewed interest in pharmacology and toxicology.[1][3] Its presence in biological fluids serves as a specific biomarker for exposure to tobacco products, distinguishing it from nicotine replacement therapies (NRT).[4][5][6] Furthermore, as a nicotinic acetylcholine receptor (nAChR) agonist, its pharmacological and cognitive effects are under active investigation, presenting potential therapeutic avenues and toxicological challenges.[1][7][8]

This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of anabasine. It is designed to equip researchers with the foundational knowledge and practical methodologies required to design, execute, and interpret studies involving this complex alkaloid. We will move beyond simple data reporting to explore the causal relationships that underpin experimental design and data interpretation in the study of anabasine's fate within a biological system.

Section 1: The Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

The journey of anabasine through a biological system is governed by its ADME properties. Understanding this profile is critical for predicting its efficacy, toxicity, and utility as a biomarker.

Absorption

Anabasine is readily absorbed systemically following exposure. In the context of tobacco use, this occurs primarily through inhalation of smoke, where it is present in trace amounts.[1] Its detection in the urine of smokers is clear evidence of efficient absorption from the lungs into the bloodstream.[5][9] Evidence also suggests that anabasine is well-absorbed from the skin and mucous membranes, a crucial consideration for evaluating occupational or environmental exposure risks.[10] Following oral administration, a study indicated that a significant portion of the dose (approximately 70%) is excreted unchanged in the urine, suggesting substantial oral bioavailability, although the exact fraction absorbed is not explicitly detailed.[9]

Distribution

Once absorbed, anabasine is distributed throughout the body. While specific tissue distribution studies for anabasine are not extensively detailed in current literature, its structural similarity to nicotine and other alkaloids suggests it likely distributes to various tissues. A study on the related alkaloid anatabine, for instance, demonstrated high brain penetration in rodents, with brain exposure being 3.5 times higher than plasma exposure.[11] While this cannot be directly extrapolated, it provides a logical basis for hypothesizing that anabasine may also cross the blood-brain barrier, which is consistent with its observed effects on memory and attention in animal models.[7][8]

Metabolism

The metabolism of anabasine appears to be limited compared to that of nicotine.[9] This is a key characteristic that influences its longer half-life and its utility as a biomarker. The primary metabolic transformations identified are Phase I oxidation and Phase II conjugation.

-

Phase I Metabolism: In vitro studies using liver and lung homogenates from various species (rat, rabbit, guinea pig) have identified oxidative metabolites.[10][12] The two primary products are N-hydroxyanabasine and anabasine-1'(2')-nitrone .[12] The specific cytochrome P450 (CYP450) enzymes responsible for these transformations in vivo have not been definitively identified, though CYP enzymes are the primary catalysts for the oxidation of many xenobiotics, including the structurally similar nicotine.[13][14]

-

Phase II Metabolism: Glucuronide conjugation is a confirmed pathway for anabasine metabolism. Analysis of smokers' urine revealed the presence of anabasine-glucuronide.[9][15] One study quantified this, finding that the median ratio of glucuronidated to free anabasine was 0.3, indicating that while conjugation occurs, a substantial portion of the compound remains unconjugated.[9][15]

The limited extent of metabolism is a critical factor. Unlike nicotine, which is extensively metabolized (primarily by CYP2A6) to cotinine and other metabolites, a large fraction of an anabasine dose survives first-pass and systemic metabolism.[9][13]

References

- 1. Anabasine - Wikipedia [en.wikipedia.org]

- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Anabasine (HMDB0004350) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Anabasine Dihydrochloride: A Technical Guide to its Teratogenic Effects and Developmental Toxicity

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Anabasine, a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, is a potent teratogen in several species.[1] Its dihydrochloride salt is the form often used in research. This technical guide provides an in-depth analysis of the teratogenic and developmental toxicity of anabasine. We will explore its primary mechanism of action via nicotinic acetylcholine receptors (nAChRs), the downstream signaling pathways implicated in its toxicity, and the characteristic developmental abnormalities observed in animal models. Furthermore, this guide details established experimental protocols for the in vivo and in vitro assessment of anabasine's developmental toxicity and discusses the comparative toxicology across different species. This document is intended to be a comprehensive resource for researchers investigating the effects of anabasine and other nAChR agonists on embryonic development.

Introduction: The Toxicological Profile of Anabasine

Anabasine is a structural isomer of nicotine and is found in various tobacco species, most notably as the principal alkaloid in tree tobacco (Nicotiana glauca).[1] It has been utilized as an insecticide and is also present in trace amounts in tobacco smoke, serving as a biomarker for tobacco exposure.[2][3] Anabasine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), and in high doses, it can lead to a depolarizing block of nerve transmission, with symptoms resembling nicotine poisoning, which can be fatal.[4][5][6][7]

The teratogenic potential of anabasine has been well-documented in livestock that have ingested plants containing this alkaloid, leading to congenital defects in their offspring.[1] The dihydrochloride salt of anabasine is a water-soluble form that is often used for research purposes. Understanding the mechanisms through which anabasine dihydrochloride exerts its teratogenic effects is crucial for assessing the risks associated with exposure to this and similar compounds during pregnancy.

Mechanistic Insights into Anabasine-Induced Teratogenicity

The teratogenic effects of anabasine are primarily mediated through its interaction with nicotinic acetylcholine receptors (nAChRs).[8] These ligand-gated ion channels are crucial for the development of the nervous and musculoskeletal systems.

The Role of Nicotinic Acetylcholine Receptors (nAChRs)

Anabasine acts as an agonist at various nAChR subtypes. It is a partial agonist at α4β2 nAChRs with a lower affinity than nicotine.[9] However, it is a full agonist at the α7 nAChR subtype, with a greater affinity than nicotine.[9] The α7 nAChR is highly permeable to calcium ions (Ca2+) and is expressed in various tissues during embryonic development, including the nervous system.[10][11]

The activation of nAChRs by anabasine leads to an influx of cations, primarily Ca2+, which acts as a second messenger, triggering a cascade of intracellular signaling events.[10]

Downstream Signaling Pathways

The influx of Ca2+ initiated by anabasine's binding to nAChRs, particularly the α7 subtype, can activate several downstream signaling pathways that are critical for normal development. These include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is essential for cell survival, growth, and proliferation.[12]

-

Extracellular signal-regulated kinase (ERK) Pathway: The ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival.[11]

Disruption of these finely tuned signaling cascades during critical periods of embryonic development can lead to apoptosis, altered cell differentiation, and abnormal morphogenesis, ultimately resulting in congenital malformations.

Diagram of Anabasine's Proposed Mechanism of Action

Caption: Proposed signaling pathway for anabasine-induced teratogenicity.

Key Developmental Toxicities and Malformations

Exposure to anabasine during specific critical windows of gestation can lead to severe and characteristic congenital malformations.

Arthrogryposis

Arthrogryposis, or congenital joint contracture, is a hallmark of anabasine teratogenicity in livestock.[1][13] This condition is thought to arise from a lack of fetal movement (akinesia) during development.[2] Anabasine's agonistic action on nAChRs in the developing neuromuscular system can lead to muscle paralysis or sustained contraction, inhibiting normal fetal movement. This lack of movement prevents the normal development of joints, resulting in fixed and often twisted limbs.[2]

Cleft Palate

Cleft palate is another significant malformation induced by anabasine.[13] The development of the palate is a complex process involving the growth, elevation, and fusion of the palatal shelves. This process is highly dependent on fetal movement, including tongue movement. Anabasine-induced impairment of fetal movement can prevent the tongue from descending from between the palatal shelves, thus physically obstructing their fusion and leading to a cleft palate.

Other Potential Developmental Toxicities

While the most dramatic effects of anabasine are on the musculoskeletal system, its impact on the developing nervous system is also a concern. Studies in rats have shown that anabasine can affect memory and attention, suggesting the potential for developmental neurotoxicity.[9][14] Furthermore, anabasine has been shown to increase dopamine release in the midbrain, a characteristic it shares with other drugs of abuse.[15][16]

Experimental Models and Protocols for Assessing Developmental Toxicity

The study of anabasine's teratogenic effects relies on robust animal models and detailed experimental protocols.

Animal Models

-

Swine: The pig is a highly relevant model for studying anabasine-induced teratogenicity, as it exhibits malformations, such as arthrogryposis and cleft palate, that are similar to those seen in other livestock.[13]

-

Rats: Interestingly, the rat appears to be a poor model for the severe skeletal malformations caused by anabasine.[8] It is hypothesized that anabasine administration in rats does not sufficiently reduce fetal movement to induce these defects.[8]

-

Zebrafish: The zebrafish embryo is a useful in vivo model for assessing the developmental toxicity of chemical compounds. Its external and rapid development allows for real-time observation of morphological changes.

-

In Vitro Models: Cell culture systems, such as primary neural crest cells or myoblasts, can be used to investigate the direct cellular and molecular effects of anabasine.[17][18][19][20][21]

In Vivo Teratogenicity Study Protocol in Swine

This protocol is based on established studies that have successfully induced teratogenic effects with anabasine in swine.[13]

Objective: To assess the teratogenic potential of this compound in pregnant swine.

Materials:

-

Pregnant gilts (time-mated)

-

This compound

-

Vehicle for administration (e.g., gelatin capsules, feed)

-

Ultrasound equipment for pregnancy confirmation and fetal monitoring

-

Surgical instruments for Cesarean section

-

Necropsy and histology equipment

Procedure:

-

Animal Acclimation and Housing: House pregnant gilts individually in appropriate facilities with controlled environmental conditions. Allow for an acclimation period of at least one week before the start of the study. Provide ad libitum access to water and a standard gestation diet.

-

Dose Preparation and Administration: Prepare the desired dose of this compound. For example, a dose of 2.6 mg/kg body weight administered twice daily has been shown to be teratogenic.[13] The compound can be administered orally in gelatin capsules or mixed with a small portion of the daily feed.

-

Dosing Regimen and Critical Windows:

-

Maternal Observations: Conduct daily clinical observations of the dams for any signs of toxicity, such as changes in behavior, appetite, or body weight.

-

Fetal Evaluation:

-

On approximately GD 100 (prior to term), euthanize the dams and perform a Cesarean section to retrieve the fetuses.

-

Record the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.

-

Examine each fetus for external malformations, paying close attention to the limbs and palate.

-

Weigh and measure each fetus.

-

A subset of fetuses should be fixed for visceral and skeletal examination (e.g., Alizarin red S staining for bone and Alcian blue for cartilage).

-

-

Data Analysis: Analyze the incidence of malformations, fetal body weights, and other reproductive parameters using appropriate statistical methods.

Diagram of Swine Teratogenicity Study Workflow

Caption: Workflow for an in vivo developmental toxicity study of anabasine in swine.

Quantitative Data Summary

| Species | Dose | Gestational Days of Exposure | Observed Teratogenic Effects | Incidence | Reference |

| Swine | 2.6 mg/kg (twice daily) | 43-53 | Arthrogryposis | 21 out of 26 offspring | [13] |

| Swine | 2.6 mg/kg (twice daily) | 30-37 | Cleft Palate | Over 75% of offspring | [13] |

| Rat | Up to 1000 µg/g in chow | 6-21 | No significant increase in cleft palate or scoliosis | Not significant | [8] |

Human Relevance and Risk Assessment

While there are no direct studies on the teratogenic effects of anabasine in pregnant women for ethical reasons, several lines of evidence suggest a potential for risk.

-

Human Poisoning Cases: Ingestion of Nicotiana glauca has led to severe poisoning and even death in humans, demonstrating its potent biological activity.[4][5][6][7][22]

-

Biomarker of Tobacco Exposure: Anabasine is a known component of tobacco smoke, and its presence in the body indicates exposure.[2][3] Maternal smoking is a well-established risk factor for adverse pregnancy outcomes.

-

Conservation of Mechanism: The nAChR system is highly conserved across mammals, suggesting that the mechanisms of anabasine toxicity observed in animal models could be relevant to humans.

Given the severe teratogenic effects observed in relevant animal models, exposure to anabasine during pregnancy should be avoided.

Conclusion

This compound is a potent developmental toxicant, with its teratogenic effects primarily mediated by its agonistic activity at nicotinic acetylcholine receptors, particularly the α7 subtype. The resulting disruption of intracellular calcium signaling and downstream pathways like PI3K/Akt and ERK during critical windows of development leads to severe malformations, including arthrogryposis and cleft palate. The swine model has proven to be invaluable for characterizing these effects. While direct human data is lacking, the potent and specific nature of anabasine's teratogenicity in animal models warrants significant caution regarding human exposure during pregnancy. Further research using in vitro models with human cells could provide more direct insights into the potential risks and the precise molecular events that are disrupted by this compound.

References

- 1. Teratogenic effects of Nicotiana glauca and concentration of anabasine, the suspect teratogen in plant parts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arthrogryposis: an update on clinical aspects, etiology, and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anatabine, Nornicotine, and Anabasine Reduce Weight Gain and Body Fat through Decreases in Food Intake and Increases in Physical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotiana glauca (Tree Tobacco) Intoxication—Two Cases in One Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotiana glauca (tree tobacco) intoxication--two cases in one family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the teratogenicity of anabasine in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Teratogenicity in swine of the tobacco alkaloid anabasine isolated from Nicotiana glauca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Scholars@Duke publication: Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats. [scholars.duke.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. Abuse potential of non-nicotine tobacco smoke components: acetaldehyde, nornicotine, cotinine, and anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effect of tenascin and embryonic basal lamina on the behavior and morphology of neural crest cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of early human neural crest development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neural Crest and the Development of the Enteric Nervous System - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Neural crest cell-autonomous roles of fibronectin in cardiovascular development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Completion of neural crest cell production and emigration is regulated by retinoic-acid-dependent inhibition of BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Anabasine: A Molecular Deep Dive into its Role as a Plant Defense Alkaloid

An in-depth technical guide or whitepaper on the core. Researchers, scientists, and drug development professionals.

Abstract

Anabasine, a pyridine alkaloid structurally similar to nicotine, represents a potent example of chemical defense in the plant kingdom. Predominantly found in species such as tree tobacco (Nicotiana glauca), anabasine's ecological significance is intrinsically linked to its potent neurotoxicity.[1][2] This guide provides a comprehensive technical overview of anabasine, from its biosynthesis within the plant to its specific mode of action at the molecular level. We will explore its role as a defense metabolite against herbivores, detail robust methodologies for its extraction and quantification, and present validated experimental protocols for assessing its biological activity. This document is intended for researchers in chemical ecology, natural product chemistry, and pharmacology, offering foundational knowledge and practical insights into the study of this important plant metabolite.

The Anabasine Molecule: Biosynthesis and Chemical Profile

Anabasine [3-(2-Piperidinyl)pyridine] is a piperidine and pyridine alkaloid found primarily in plants of the Nicotiana genus, particularly N. glauca, and Anabasis aphylla.[2][3][4] Unlike the more famous nicotine, which is the principal alkaloid in Nicotiana tabacum, anabasine is the dominant alkaloid in N. glauca.[5][6] Its production is a sophisticated metabolic process, serving as a direct chemical shield against environmental pressures.

Biosynthetic Pathway

The biosynthesis of anabasine is a fascinating convergence of two distinct metabolic pathways: the lysine and the nicotinic acid (niacin) pathways. The piperidine ring of anabasine originates from the amino acid L-lysine.

-

Lysine to Cadaverine: The process begins with the decarboxylation of lysine, catalyzed by the enzyme lysine decarboxylase (LDC), to yield cadaverine.

-

Cadaverine to Δ1-piperideine: Cadaverine undergoes oxidative deamination by a diamine oxidase. This reaction forms 5-aminopentanal, which then spontaneously cyclizes to form the key intermediate, Δ1-piperideine.[7]

-

Condensation: Δ1-piperideine subsequently condenses with nicotinic acid (or a derivative thereof), which provides the pyridine ring, to form the anabasine skeleton.[7]

This pathway highlights an elegant metabolic strategy where a primary metabolite (lysine) is converted into a highly toxic secondary metabolite for defensive purposes.

Chemical and Physical Properties

Anabasine is a colorless to yellow oily liquid that is known to darken upon exposure to air and light.[1] Its chemical stability and solubility are key factors in both its biological function and the methods used for its extraction.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | [1][4] |

| Molar Mass | 162.236 g·mol⁻¹ | [2] |

| Boiling Point | 270-272 °C | [1] |

| Density | ~1.046 g/cm³ at 20 °C | [1] |

| Solubility | Soluble in water and most organic solvents | [1][8] |

| Structure | Isomer of Nicotine | [2] |

Ecological Role: A Potent Neurotoxin

The primary ecological function of anabasine is defense. Its high toxicity to a wide range of organisms, particularly insects, makes it a powerful deterrent against herbivory.[9]

Anti-Herbivore Defense

Anabasine serves as a potent insecticide.[8][10] Plants like N. glauca concentrate anabasine in their tissues, with leaves and fruits often having the highest concentrations, reaching over 1% of the dry weight in some cases.[5] When an insect herbivore ingests plant material containing anabasine, the alkaloid rapidly targets its central and peripheral nervous systems. This neurotoxic action leads to paralysis, cessation of feeding, and ultimately death, providing a highly effective defense for the plant.[5] Studies have demonstrated that even at sublethal concentrations, anabasine can impair insect motor function and development.

Molecular Mode of Action

The toxicity of anabasine stems from its function as a potent agonist of nicotinic acetylcholine receptors (nAChRs).[2][4][11] These are ligand-gated ion channels crucial for synaptic transmission in the insect nervous system.

-

Binding and Activation: Anabasine mimics the endogenous neurotransmitter acetylcholine (ACh). It binds to the nAChR, causing the ion channel to open.

-

Depolarization: The influx of cations (primarily Na⁺ and Ca²⁺) leads to the depolarization of the postsynaptic membrane, triggering a nerve impulse.

-

Depolarizing Block: Unlike ACh, which is rapidly degraded by acetylcholinesterase (AChE), anabasine is not. Its persistent binding leads to continuous stimulation and a prolonged state of depolarization. This "depolarizing block" prevents the neuron from repolarizing and firing further action potentials.

-

Paralysis and Death: The resulting blockade of neuromuscular transmission leads to spasms, paralysis, and death, often by respiratory failure.[12]

While its primary action is on nAChRs, some evidence suggests anabasine may also act as a weak cholinesterase inhibitor, further potentiating its toxic effects by preventing the breakdown of any remaining acetylcholine.[4][11] Anabasine shows a particularly high affinity for the α7 nAChR subtype.[13][14][15]

Toxicity Profile

Anabasine is highly toxic not only to insects but also to vertebrates, including mammals.[8][16] This broad-spectrum toxicity is a primary reason why its use as a commercial agricultural insecticide has been largely discontinued in many countries, in favor of more selective synthetic pesticides.[16] Accidental ingestion of N. glauca by livestock can lead to severe poisoning and teratogenic effects.[11] Human poisoning, though rare, is severe and characterized by rapid onset of nausea, vomiting, paralysis, and potential respiratory arrest.[12]

| Organism | Toxicity Metric | Value | Source |

| Pieris rapae (larvae) | EC₅₀ (topical) | 0.572 mg/larva | [5][8] |

| Mice | LD₅₀ (intravenous) | 11 - 16 mg/kg | [2] |

| Humans | Probable Oral Lethal Dose | < 5 mg/kg | [1] |

Experimental Methodologies

Studying anabasine requires robust protocols for its extraction from complex plant matrices, accurate quantification, and reliable bioassays to assess its ecological function.

Extraction and Quantification Workflow

The accurate quantification of anabasine is critical for ecological studies. The workflow below outlines a standard, validated approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for its sensitivity and specificity, especially for differentiating anabasine from its isobaric isomer, nicotine.[6]

Protocol 1: Anabasine Extraction for LC-MS/MS

Causality: This protocol uses an acidified solvent to ensure the alkaloids, which are basic, are protonated and thus highly soluble in the polar extraction medium. The optional SPE step is crucial for removing matrix components (e.g., chlorophyll, lipids) that can interfere with LC-MS/MS analysis (ion suppression), thereby ensuring a self-validating and accurate quantification.

-

Sample Preparation: Lyophilize (freeze-dry) fresh plant tissue to a constant weight and grind into a fine, homogenous powder.

-